2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
Description
CAS Registry Number
As of May 2025, no CAS Registry Number (CAS RN) has been assigned to this compound in the Common Chemistry database or PubChem. However, structural analogs provide insight into registration patterns:
- CID 4509652 : A benzodiazole-piperazine sulfonyl derivative with CAS RN 156632-07-4.
- CID 44063991 : A methylbenzodiazole-piperazine compound with CAS RN 1170867-76-1.
These entries suggest that the target compound’s CAS RN would follow a similar format, contingent on submission to the CAS registry.
Molecular Formula
The molecular formula C₂₀H₂₂N₄O₃S was derived through combinatorial analysis of substructures:
| Component | Formula Contribution |
|---|---|
| 1-Methyl-1H-1,3-benzodiazole | C₈H₇N₂ |
| Piperazine | C₄H₈N₂ |
| 2-Methoxy-5-methylbenzenesulfonyl | C₈H₉O₃S |
Adjustments for bond formation (-2H) yield the final formula. This matches computational data for CID 44063991, which shares a related sulfonyl-piperazine-benzodiazole architecture.
Alternative Naming Conventions in Chemical Databases
Chemical databases employ varying naming conventions, as illustrated below:
For the target compound, alternative names may include:
- 1-Methyl-2-(4-(2-methoxy-5-methylphenylsulfonyl)piperazin-1-yl)-1H-benzimidazole (emphasizing benzimidazole tautomerism).
- N-(1-Methyl-1H-benzodiazol-2-yl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine (preferred in medicinal chemistry contexts).
These variations reflect divergent prioritization of parent heterocycles or substituents, underscoring the need for structural diagrams in unambiguous identification.
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-8-9-18(27-3)19(14-15)28(25,26)24-12-10-23(11-13-24)20-21-16-6-4-5-7-17(16)22(20)2/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHOHIEOHQUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a benzodiazole precursor. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
Coupling with Benzodiazole: The piperazine derivative is then coupled with 1-methyl-1H-1,3-benzodiazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects. The compound’s binding affinity and selectivity towards these receptors are crucial for its pharmacological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole (): This compound replaces the benzodiazole core with a benzoxazole ring.
Benzimidazole Derivatives ():
Compounds like 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole () feature a benzimidazole core. The additional nitrogen in benzimidazole enhances π-π stacking and hydrogen-bonding interactions compared to benzodiazole, which could alter binding kinetics in biological systems .
Piperazine Substituent Variations
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole ():
This analog substitutes the 2-methoxy-5-methyl group with a bulky tert-butyl moiety. The tert-butyl group increases hydrophobicity (logP ~3.5 estimated) compared to the target compound’s methoxy-methyl substituent, which may reduce aqueous solubility but enhance membrane permeability .- Quinoline-Piperazine Derivatives (): Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) replace the benzenesulfonyl group with a quinoline-carbonyl moiety. The quinoline’s extended aromatic system may improve intercalation with hydrophobic enzyme pockets but could introduce metabolic instability due to higher molecular complexity .
Sulfonyl Group Modifications
- Triazole-Thiazole Derivatives (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) lack the benzenesulfonyl-piperazine motif but incorporate triazole-thiazole substituents. Docking studies () indicate that such groups engage in polar interactions (e.g., with acarbose’s active site), whereas the sulfonyl group in the target compound may favor stronger electrostatic interactions with basic residues .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzenesulfonyl-piperazine group can be synthesized via nucleophilic substitution, similar to methods in (reductive amination) and (sulfonylation) .
- Biological Interactions : Docking studies () suggest that triazole-thiazole analogs bind to enzymatic pockets via hydrogen bonds, while the sulfonyl group in the target compound may stabilize interactions with basic residues (e.g., lysine or arginine) .
- Pharmacokinetics : The methoxy-methyl substituent likely improves solubility over tert-butyl analogs (), though metabolic oxidation of the methoxy group could occur .
Biological Activity
The compound 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a benzodiazole core with a piperazine moiety substituted by a methoxy-5-methylbenzenesulfonyl group, which contributes to its biological activity.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 366.45 g/mol |
| CAS Number | 1235071-70-1 |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
- Coupling with Benzodiazole : The resulting piperazine derivative is coupled with 1-methyl-1H-1,3-benzodiazole using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to bind selectively to alpha1-adrenergic receptors , which are involved in various physiological processes including vasoconstriction and neurotransmission. This binding can modulate signaling pathways that are crucial for therapeutic effects in neurological and cardiovascular conditions.
Therapeutic Applications
Research has indicated that this compound may have potential applications in treating:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible benefits in managing conditions like anxiety or depression.
- Cardiovascular Diseases : By modulating adrenergic signaling, it may help in managing blood pressure and heart function.
- Cancer : Some studies suggest it could exhibit anti-cancer properties through pathways involving apoptosis and cell proliferation regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Antimicrobial Activity : A study on similar piperazine derivatives indicated moderate to good antimicrobial activity against various bacterial strains, suggesting that modifications in the benzodiazole structure could enhance efficacy .
- Antioxidant Properties : Research on related benzodiazole compounds has shown significant antioxidant activity, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
- In Vivo Studies : Animal model studies have demonstrated that compounds with similar structures can significantly lower blood pressure and improve heart rate variability, indicating potential cardiovascular benefits .
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Neurological Effects | Modulation of neurotransmitter systems |
| Cardiovascular Effects | Interaction with alpha1-adrenergic receptors |
| Antimicrobial Activity | Moderate to good activity against bacteria |
| Antioxidant Activity | Significant reduction in oxidative stress |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole?
- Methodological Answer : Synthesis typically involves multi-step reactions. For benzodiazole derivatives, start with nucleophilic substitution between 1-methyl-1H-benzodiazole and activated piperazine intermediates. Key steps include:
- Step 1 : Functionalize piperazine with 2-methoxy-5-methylbenzenesulfonyl groups using sulfonylation under inert conditions (e.g., DCM, triethylamine as base) .
- Step 2 : Couple the sulfonylated piperazine with 1-methyl-1H-benzodiazole via SN2 displacement, using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzodiazole (C=N, ~1600 cm⁻¹) functional groups .
- NMR : Analyze ¹H and ¹³C spectra for piperazine protons (δ 2.5–3.5 ppm, multiplet) and benzodiazole aromatic protons (δ 7.0–8.5 ppm). Cross-validate with DEPT-135 for quaternary carbons .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to confirm stoichiometry (deviation <0.4%) .
Q. What solvents and reaction conditions maximize yield during sulfonylation of the piperazine moiety?
- Methodological Answer : Optimal conditions include:
- Solvent : Dichloromethane (DCM) or THF for sulfonylation due to their inertness and ability to dissolve sulfonyl chlorides .
- Catalyst/Base : Triethylamine (2.5 eq) to scavenge HCl and prevent side reactions .
- Temperature : Room temperature (25°C) to avoid decomposition of sulfonyl intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Variation of Substituents : Systematically modify the 2-methoxy-5-methylbenzenesulfonyl group (e.g., replace methoxy with fluorine or methyl groups) to assess effects on target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
- Data Analysis : Apply QSAR models to predict activity trends based on electronic (Hammett σ) and steric (Taft Es) parameters .
Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer :
- Re-purification : Repeat column chromatography with alternative eluents (e.g., methanol/dichloromethane) to remove trace impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out incorrect stoichiometry .
- Thermogravimetric Analysis (TGA) : Check for solvent residues or hydrate formation affecting elemental ratios .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or magnesium salts (e.g., via reaction with MgCl₂ in ethanol) to improve aqueous solubility .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound stability .
- pH Adjustment : Test solubility in phosphate buffers (pH 6.8–7.4) to mimic physiological conditions .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Maestro to model interactions with active sites (e.g., hydrogen bonds with sulfonyl groups, π-π stacking with benzodiazole) .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic rings) using tools like Phase .
Q. How should researchers address contradictory NMR data arising from dynamic processes (e.g., ring flipping)?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to slow conformational changes and resolve split signals .
- 2D NMR (NOESY/ROESY) : Detect spatial proximities between protons to confirm rigid vs. flexible regions .
- DFT Calculations : Optimize geometries (Gaussian 09) and simulate NMR shifts to compare with experimental data .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC at 24, 48, and 72 hours .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of sulfonyl group) and propose degradation pathways .
Q. How can researchers design controls to distinguish non-specific binding from target-specific interactions?
- Methodological Answer :
- Negative Controls : Use structurally similar but inactive analogs (e.g., compounds lacking the sulfonyl group) in competitive binding assays .
- Knockout Models : Employ CRISPR-edited cell lines lacking the target protein to confirm on-target effects .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to differentiate specific vs. non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
